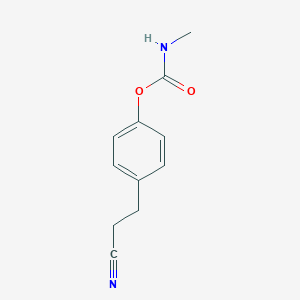
4-(2-Cyanoethyl)phenyl methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyanoethyl)phenyl methylcarbamate, also known as Aldicarb, is a highly toxic carbamate insecticide that is widely used in agriculture to control soil pests and insects. This compound is known for its potent insecticidal properties and has been used extensively in the past for crop protection. The purpose of
作用機序
The mechanism of action of 4-(2-Cyanoethyl)phenyl methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the target insect.
生化学的および生理学的効果
The biochemical and physiological effects of 4-(2-Cyanoethyl)phenyl methylcarbamate are primarily related to its inhibition of acetylcholinesterase. This leads to a buildup of acetylcholine in the nervous system, which can cause a range of symptoms such as muscle tremors, convulsions, and respiratory failure. In humans, exposure to this compound can cause nausea, vomiting, diarrhea, and headaches.
実験室実験の利点と制限
The advantages of using 4-(2-Cyanoethyl)phenyl methylcarbamate in lab experiments include its potent insecticidal properties, its ability to inhibit acetylcholinesterase, and its potential therapeutic applications. However, the limitations of using this compound include its high toxicity, which can pose a risk to researchers, and its potential impact on the environment.
将来の方向性
Future research on 4-(2-Cyanoethyl)phenyl methylcarbamate should focus on developing safer and more effective insecticides that can be used in agriculture. Studies should also investigate the potential therapeutic applications of this compound, particularly in the treatment of cancer and inflammation. Additionally, research should be conducted to evaluate the environmental impact of this compound and to develop more sustainable alternatives for pest control.
合成法
The synthesis of 4-(2-Cyanoethyl)phenyl methylcarbamate involves the reaction of 2-chloroethyl isocyanate with 4-nitrophenol in the presence of a base. The resulting intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The final step involves the reaction of the amine with methyl chloroformate in the presence of a base to form the desired product.
科学的研究の応用
4-(2-Cyanoethyl)phenyl methylcarbamate has been extensively studied for its insecticidal properties and its potential use in agriculture. Research has also been conducted to investigate its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has antitumor, anti-inflammatory, and analgesic properties.
特性
CAS番号 |
13792-20-6 |
|---|---|
製品名 |
4-(2-Cyanoethyl)phenyl methylcarbamate |
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
[4-(2-cyanoethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H12N2O2/c1-13-11(14)15-10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3H2,1H3,(H,13,14) |
InChIキー |
NEBGLASHEJDBJB-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=C(C=C1)CCC#N |
正規SMILES |
CNC(=O)OC1=CC=C(C=C1)CCC#N |
その他のCAS番号 |
13792-20-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



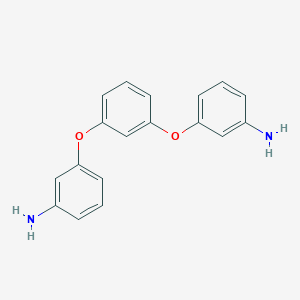
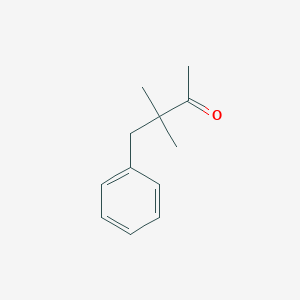
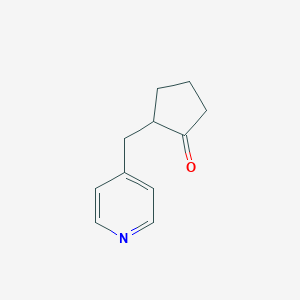
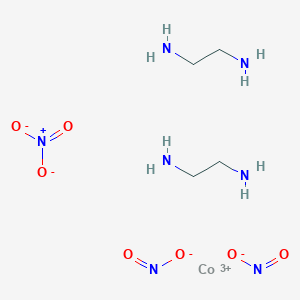
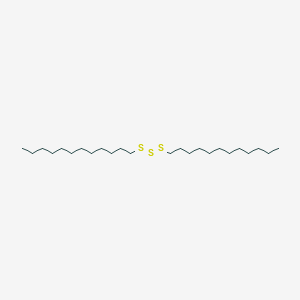
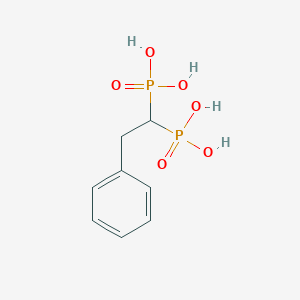
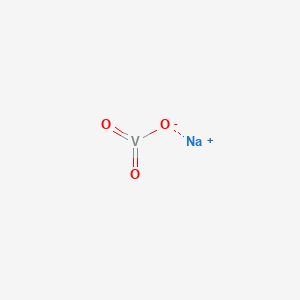
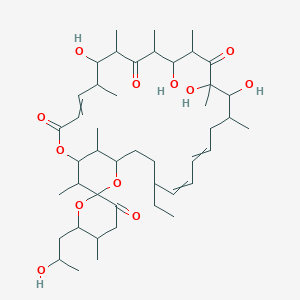
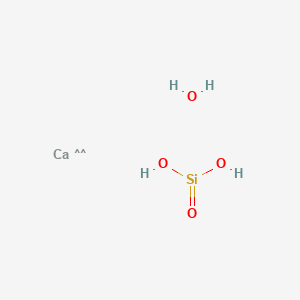

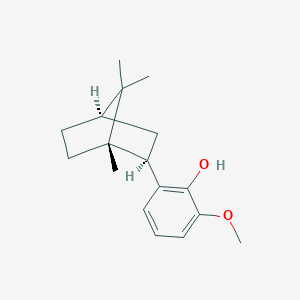
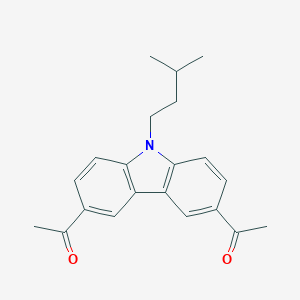
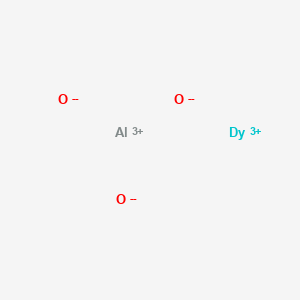
![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)